molecular formula C20H25N5O4S2 B2505700 Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 898461-92-2

Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2505700
CAS No.: 898461-92-2
M. Wt: 463.57
InChI Key: QIPADLGMSYDUSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound incorporates elements of organic, medicinal, and materials chemistry, making it a point of interest for researchers aiming to explore its properties and uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves multiple steps:

  • Formation of 3-cyclohexylurea: : This step typically involves the reaction between cyclohexylamine and an isocyanate compound.

  • Creation of 5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-thiol: : By condensing the urea derivative with a thiadiazole precursor under controlled conditions.

  • Acetylation Reaction: : The thiadiazole compound is then acetylated using an acyl chloride or acetic anhydride.

  • Formation of the Benzoate Ester: : This involves the esterification of the acetylated product with benzoic acid or its derivatives in the presence of an acidic catalyst.

Industrial Production Methods

Industrial methods may streamline these processes by employing automated reactors and optimized conditions to enhance yield and purity. This can involve the use of high-throughput screening techniques for reaction conditions and scalable processes for large-batch synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, often facilitated by strong oxidizing agents.

  • Reduction: : It can also be reduced, which may alter its functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the compound's structure.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, KMnO4.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halogenating agents, alkyl halides.

Major Products

The products of these reactions largely depend on the conditions and reagents used, but they generally involve modifications to the thiadiazole and benzoate moieties, potentially yielding new derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has diverse applications:

  • Chemistry: : Utilized as a precursor in the synthesis of other complex molecules and materials.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Explored for its role in drug development, particularly in targeting specific biochemical pathways.

  • Industry: : Investigated for its use in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects is based on its ability to interact with specific molecular targets:

  • Molecular Targets: : These can include enzymes, receptors, or nucleic acids, depending on its application.

  • Pathways Involved: : The compound may modulate biochemical pathways, either inhibiting or activating specific processes.

Comparison with Similar Compounds

Compared to similar compounds, Ethyl 2-(2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its unique structural features:

  • Similar Compounds: : Includes other thiadiazole derivatives, cyclohexylurea compounds, and benzoate esters.

  • Uniqueness: : Its specific combination of functional groups and structural complexity provides unique chemical and biological properties not seen in other related compounds.

This detailed exploration offers insight into the potential and versatility of this compound, showcasing its relevance across various scientific domains.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,22,26)(H2,21,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPADLGMSYDUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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